Copper(II) nitrate hydrate

Overview

Description

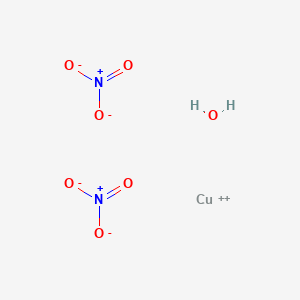

Copper(II) nitrate hydrate is an inorganic compound with the chemical formula Cu(NO₃)₂·xH₂O, where x represents the number of water molecules associated with each copper nitrate unit. This compound typically appears as blue, hygroscopic crystals and is highly soluble in water and ethanol . It is widely used in various industrial and scientific applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Copper(II) nitrate hydrate primarily targets copper metal and its oxide . It also targets lithium-ion batteries where it acts as a promising anode material . In the human body, it may target the blood .

Mode of Action

This compound is prepared by treating copper metal or its oxide with nitric acid . This reaction illustrates the ability of copper metal to reduce silver ions . In aqueous solution, the hydrates exist as the aqua complex [Cu(H2O)6]2+ . These complexes are highly labile and subject to rapid ligand exchange due to the d9 electronic configuration of copper(II) .

Biochemical Pathways

The biochemical pathways of this compound involve a quasi-reversible electrochemical conversion reaction . It also involves the reduction of nitrite to nitric oxide . Nitric oxide is a vital signaling molecule that controls blood flow and oxygenation, and nitrite serves as an important reservoir for nitric oxide in biology .

Pharmacokinetics

It is known that the compound is very soluble in water, ethanol, and ammonia . This high solubility suggests that it could have good bioavailability.

Result of Action

This compound has been found to have a high initial discharge capacity of up to 2200 mAhg-1 . It is also used as an oxidizing agent for the one-step synthesis of CuO/Cu2O/C anode for lithium-ion batteries , another promising anode material for lithium-ion batteries .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its solubility varies with temperature . It forms blue-green crystals and sublimes in a vacuum at 150-200 °C . It is also hygroscopic, meaning it readily absorbs moisture from the environment . These properties suggest that the compound’s action, efficacy, and stability could be affected by environmental conditions such as temperature and humidity.

Biochemical Analysis

Biochemical Properties

Copper(II) nitrate hydrate can participate in an array of reactions. Most notably, it undergoes reduction and oxidation reactions, playing the role of an oxidizing agent . These reactions are often employed in the synthesis of other substances and compounds .

Cellular Effects

This compound can cause severe burns and eye damage . It is considered harmful if swallowed, inhaled, or if it comes into contact with skin . The compound can cause severe burns and eye damage .

Molecular Mechanism

In aqueous solution, the hydrates of Copper(II) nitrate exist as the aqua complex [Cu(H2O)6]2+ . Such complexes are highly labile and subject to rapid ligand exchange due to the d9 electronic configuration of copper(II) .

Temporal Effects in Laboratory Settings

This compound exhibits a high degree of thermal instability and decomposes upon heating . This is a crucial characteristic leveraged in certain applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(II) nitrate hydrate can be synthesized by reacting copper metal or copper oxide with concentrated nitric acid. The reaction is as follows: [ \text{Cu} + 4\text{HNO}_3 \rightarrow \text{Cu(NO}_3\text{)}_2 + 2\text{H}_2\text{O} + 2\text{NO}_2 ] This reaction produces copper(II) nitrate and nitrogen dioxide gas .

Industrial Production Methods: In industrial settings, this compound is often produced by dissolving copper metal in a solution of nitric acid, followed by crystallization. The solution is then evaporated to obtain the hydrated crystals .

Chemical Reactions Analysis

Types of Reactions: Copper(II) nitrate hydrate undergoes various chemical reactions, including:

Oxidation: It acts as an oxidizing agent in many reactions.

Reduction: It can be reduced to copper metal or copper(I) compounds.

Substitution: It can participate in double displacement reactions.

Common Reagents and Conditions:

Oxidation: this compound can oxidize organic compounds under acidic conditions.

Reduction: It can be reduced using reducing agents like hydrogen gas or sodium borohydride.

Substitution: It reacts with sodium hydroxide to form copper(II) hydroxide and sodium nitrate.

Major Products Formed:

Oxidation: Nitrogen dioxide and copper(II) oxide.

Reduction: Copper metal or copper(I) oxide.

Substitution: Copper(II) hydroxide and sodium nitrate.

Scientific Research Applications

Copper(II) nitrate hydrate has numerous applications in scientific research:

Biology: It is used in biochemical assays and as a catalyst in various biological reactions.

Medicine: It is explored for its potential antimicrobial properties and its role in drug delivery systems.

Comparison with Similar Compounds

Copper(II) sulfate: Another copper compound used in similar applications but with different solubility and reactivity properties.

Copper(II) chloride: Used in various industrial processes but has different chemical behavior compared to copper(II) nitrate hydrate.

Silver nitrate: Shares some chemical properties with copper(II) nitrate but is used more extensively in medical applications.

Uniqueness: this compound is unique due to its high solubility in water and ethanol, its strong oxidizing properties, and its ability to form stable hydrates. These properties make it particularly useful in a wide range of chemical and industrial applications .

Biological Activity

Copper(II) nitrate hydrate (Cu(NO₃)₂·3H₂O) is a compound that has garnered attention for its diverse biological activities and applications. This article explores its biological effects, mechanisms of action, and potential applications in various fields, including medicine and environmental science.

This compound is a blue crystalline solid that is soluble in water. The compound typically exists as a trihydrate, with the chemical formula Cu(NO₃)₂·3H₂O. It has been characterized using techniques such as X-ray crystallography, revealing its coordination environment and hydrogen bonding interactions with water molecules .

Table 1: Chemical Identifiers of this compound

| Property | Value |

|---|---|

| CAS Number | 10031-43-3 |

| Molecular Weight | 241.6 g/mol |

| Appearance | Blue crystalline solid |

| Solubility | Soluble in water |

| Melting Point | Decomposes at 114.5 °C |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the disruption of bacterial cell membranes and the generation of reactive oxygen species (ROS), which lead to oxidative stress within the microbial cells .

Case Study: Antimicrobial Efficacy

In a recent study, copper(II) nitrate was tested against multiple strains of bacteria. The results indicated that at concentrations as low as 0.1 mM, it effectively reduced bacterial viability by over 90% within 24 hours. This suggests potential applications in developing antibacterial coatings or preservatives in food systems.

Cytotoxic Effects

While copper compounds can be beneficial in certain contexts, they also possess cytotoxic properties at elevated concentrations. Research indicates that copper(II) nitrate can induce apoptosis in human cancer cell lines, such as HeLa and MCF-7 cells. The cytotoxicity is attributed to copper's ability to generate ROS, which can damage cellular components including DNA, lipids, and proteins .

Table 2: Cytotoxicity Data of this compound

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 50 | Induction of apoptosis via ROS generation |

| MCF-7 | 40 | DNA damage and oxidative stress |

| HCT116 | 60 | Disruption of mitochondrial function |

Role in Catalysis

Beyond its biological activity, this compound serves as a catalyst in various chemical reactions, including the conversion of glycerol into value-added chemicals. This catalytic property has implications for green chemistry practices, where it can facilitate reactions under mild conditions with high selectivity .

Environmental Impact

This compound is also studied for its environmental implications. It has been shown to affect aquatic ecosystems due to its toxicity to aquatic life. The compound's high solubility leads to easy leaching into water bodies, posing risks to fish and other organisms .

Properties

IUPAC Name |

copper;dinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2NO3.H2O/c;2*2-1(3)4;/h;;;1H2/q+2;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKYLARTXWTBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH2N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571156 | |

| Record name | Copper(2+) nitrate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13778-31-9 | |

| Record name | Copper(2+) nitrate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.